molecular formula C10H10IN3O B3176355 2-(6-Iodoquinazolin-4-ylamino)ethanol CAS No. 99071-39-3

2-(6-Iodoquinazolin-4-ylamino)ethanol

Cat. No. B3176355
CAS RN: 99071-39-3
M. Wt: 315.11 g/mol
InChI Key: PEUXYULUDSFMNW-UHFFFAOYSA-N
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Description

2-(6-Iodoquinazolin-4-ylamino)ethanol is a chemical compound that belongs to the class of quinazoline derivatives . It consists of a quinazoline ring with an amino group at the 4-position and an iodine atom at the 6-position, attached to an ethanol group . This compound has potential pharmaceutical applications .


Synthesis Analysis

The synthesis of similar compounds involves the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 2-aminoethanol, followed by acid-promoted cyclodehydration . The reactivity of 2-aryl-4-chloro-6-iodoquinazolines towards palladium-catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, and successive Sonogashira/Stille) reactions has also been evaluated .


Molecular Structure Analysis

The molecular formula of 2-(6-Iodoquinazolin-4-ylamino)ethanol is C10H10IN3O . The average mass is 315.110 Da and the monoisotopic mass is 314.986847 Da .


Chemical Reactions Analysis

Quinazoline derivatives, including 2-(6-Iodoquinazolin-4-ylamino)ethanol, have been used in various chemical reactions. For instance, halogenated quinazolinones and quinazolines are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .

Scientific Research Applications

Antibacterial Activity

This compound has been used in the synthesis of 6-Iodoquinazolin-4-one derivatives, which have shown potent antibacterial activity against both gram-negative bacteria such as Escherichia coli, P.aeruginosa and gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus .

Antifungal Activity

The same series of 6-Iodoquinazolin-4-one derivatives also demonstrated antifungal activities against pathogenic fungi like Candida albicans and Saccharomyces cerevisiae . This suggests that these compounds could be further exploited to develop potent antifungal drugs.

Antioxidant Activity

Quinazolinone derivatives, which can be synthesized using this compound, have been found to possess antioxidant activity . Antioxidants are crucial in protecting the body against damage from free radicals.

Anticancer Activity

Quinazolinone derivatives have also been studied for their anticancer properties . This opens up potential avenues for the development of new cancer therapies.

Antiviral Activity

A study described the synthesis of new (quinazolin-4-ylamino)methylphosphonates using this compound . These derivatives displayed antiviral activity, suggesting their potential use in the treatment of viral infections.

Inhibitors of Tyrosine Kinase

These derivatives can act as selective inhibitors of tyrosine kinase . Tyrosine kinases play a key role in the modulation of growth factor signaling, and their inhibitors are used in the treatment of certain types of cancer.

properties

IUPAC Name

2-[(6-iodoquinazolin-4-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUXYULUDSFMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Iodoquinazolin-4-ylamino)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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